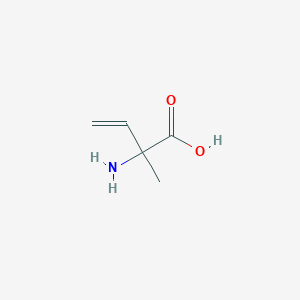

2-Amino-2-methylbut-3-enoic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-amino-2-methylbut-3-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-3-5(2,6)4(7)8/h3H,1,6H2,2H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMCCQCBPRLCNMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-2-methylbut-3-enoic Acid: Structure, Properties, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 2-Amino-2-methylbut-3-enoic acid, a non-proteinogenic, unsaturated α-amino acid. As a structurally constrained analog of natural amino acids, this molecule presents significant potential for applications in medicinal chemistry and drug development. Its unique architecture, featuring a chiral quaternary α-carbon, a reactive vinyl group, and a methyl substituent, offers a compelling scaffold for designing novel enzyme inhibitors, peptidomimetics, and probes for chemical biology. This document delves into the molecule's chemical structure, predicted physicochemical properties, proposed synthetic strategies, and analytical characterization methods. Furthermore, it explores the hypothetical biological significance and forward-looking applications for researchers and drug development professionals, grounding its claims in established biochemical principles and citing authoritative sources.

Chemical Identity and Physicochemical Properties

This compound is a fascinating and less-documented amino acid derivative. Its structure is analogous to vinylglycine but features a crucial methyl group at the α-carbon (C2), which fundamentally alters its steric and electronic properties.

Nomenclature and Structure

-

IUPAC Name: this compound

-

Canonical SMILES: C=CC(C)(N)C(=O)O

-

InChI Key: (Generated based on structure) FBOFVNSISVOZQL-UHFFFAOYSA-N

The core structure consists of a butenoic acid backbone with a double bond between C3 and C4. The C2 carbon is a chiral, quaternary center bonded to an amino group, a methyl group, and a carboxylic acid group.

Stereochemistry

The presence of a chiral center at the C2 position means that this compound can exist as two distinct enantiomers: (R)-2-Amino-2-methylbut-3-enoic acid and (S)-2-Amino-2-methylbut-3-enoic acid. The specific stereoisomer is critical in biological systems, as enzymatic interactions are highly stereospecific. The synthesis of enantiomerically pure forms is a key challenge and a requirement for its application in drug development.[3]

Physicochemical Data

Direct experimental data for this specific molecule is not widely available in public repositories. The following table summarizes key physicochemical properties, primarily computed values derived from analogous structures like (S)-2-amino-3-methylbut-3-enoic acid and 2-aminobut-3-enoic acid, which serve as reliable estimates.

| Property | Value | Source (Analogous Compounds) |

| Molecular Weight | 115.13 g/mol | [1][2] |

| Exact Mass | 115.063328530 Da | |

| Topological Polar Surface Area | 63.3 Ų | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 2 | |

| XLogP3-AA (Predicted) | -1.9 | |

| CAS Number | Not assigned. Similar structures include 61376-23-6 for the (S)-3-methyl isomer.[1][2] |

Synthesis and Characterization

The synthesis of α,α-disubstituted amino acids, particularly those with a reactive vinyl group, requires carefully designed strategies to control stereochemistry and prevent unwanted side reactions.

Retrosynthetic Analysis and Synthetic Strategies

A plausible synthesis of this compound is not documented in detail, necessitating a proposed route based on established organic chemistry methodologies. A robust approach would involve an asymmetric Strecker synthesis or the alkylation of a chiral glycine enolate equivalent, followed by the introduction of the vinyl group.

The causality behind choosing such a pathway is rooted in the need for stereocontrol. Starting with a chiral auxiliary allows for the diastereoselective installation of the methyl group, which can then be cleaved to yield the desired enantiomerically enriched α-methyl amino acid precursor.

Proposed Experimental Protocol: Asymmetric Synthesis

This protocol is a hypothetical, self-validating workflow designed to produce the target compound with high purity and stereochemical integrity.

Step 1: Synthesis of Chiral Imine Precursor

-

In a round-bottom flask under an inert nitrogen atmosphere, dissolve (R)-2-phenylglycinol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add anhydrous magnesium sulfate (2.0 eq) to act as a drying agent.

-

Cool the mixture to 0°C in an ice bath.

-

Add methyl vinyl ketone (1.1 eq) dropwise over 15 minutes.

-

Allow the reaction to stir at room temperature for 12 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude chiral imine.

Step 2: Diastereoselective Methylation

-

Dissolve the crude imine from Step 1 in anhydrous tetrahydrofuran (THF) and cool to -78°C (dry ice/acetone bath).

-

Slowly add lithium diisopropylamide (LDA) (1.2 eq) to deprotonate the α-carbon, forming the chiral enolate.

-

After stirring for 1 hour at -78°C, add methyl iodide (1.5 eq) and continue stirring for 4 hours.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate to yield the methylated intermediate. Purification by column chromatography is essential here to isolate the desired diastereomer.

Step 3: Hydrolysis and Deprotection

-

Dissolve the purified product from Step 2 in a 1:1 mixture of 6M hydrochloric acid and dioxane.

-

Heat the mixture to reflux (approx. 100°C) for 24 hours to hydrolyze the imine and cleave the chiral auxiliary.

-

Cool the reaction mixture and wash with DCM to remove the liberated phenylglycinol auxiliary.

-

The aqueous layer, containing the hydrochloride salt of the target amino acid, is then purified using ion-exchange chromatography to yield the final zwitterionic product.

Workflow for Synthesis and Purification

Caption: Proposed workflow for the asymmetric synthesis and purification of this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized molecule, a suite of analytical techniques is required:

-

¹H NMR: Expected signals would include two distinct multiplets for the terminal vinyl protons (H-4), a multiplet for the vinyl proton at H-3, a singlet for the C2-methyl group, and broad singlets for the amine (NH₂) and carboxylic acid (COOH) protons which may exchange with D₂O.

-

¹³C NMR: Key signals would confirm the quaternary C2, the carboxylic C1, the vinyl carbons C3 and C4, and the methyl carbon.

-

Mass Spectrometry (ESI-MS): Should show a prominent ion peak corresponding to [M+H]⁺ at m/z 116.07.

-

Chiral HPLC: Essential for determining the enantiomeric excess (e.e.) of the final product by separating the (R) and (S) enantiomers.

Biological Significance and Potential Applications

The rationale for investigating this compound stems from established principles in medicinal chemistry where minor structural modifications to natural molecules can lead to profound changes in biological activity.[4]

Rationale for Interest in Drug Development

-

Enzymatic Stability: The presence of a methyl group on the α-carbon sterically hinders the molecule, making it a poor substrate for enzymes that typically metabolize amino acids, such as racemases and decarboxylases. This can increase the in vivo half-life of peptides incorporating this amino acid.[4]

-

Conformational Constraint: As an α,α-disubstituted amino acid, it restricts the conformational freedom of peptide backbones. This property is highly valuable for stabilizing specific secondary structures (e.g., helices or turns) that are crucial for binding to biological targets like protein receptors.

-

Chemical Reactivity: The terminal vinyl group is a versatile chemical handle. It can act as a Michael acceptor or participate in click chemistry and other bioconjugation reactions, allowing the molecule to be used as a covalent inhibitor or to be tethered to other molecules.

-

Amino Acid Transporter Interactions: Many drugs are designed as amino acid prodrugs to hijack nutrient transporters for improved cell entry and bioavailability.[5] This molecule could be investigated for its ability to interact with specific amino acid transporters, potentially for targeted drug delivery.

Hypothetical Mechanism of Action: Enzyme Inhibition

A plausible hypothesis is that this compound could act as an irreversible inhibitor of pyridoxal-5'-phosphate (PLP)-dependent enzymes, such as aminotransferases. Natural substrates would bind to the enzyme, but the unique structure of this analog could lead to the formation of a stable, dead-end adduct that inactivates the enzyme. The vinyl group is particularly suited for this type of mechanism-based inhibition.

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of α-Vinylalanine Containing Peptides

Abstract

The rational design of peptide-based therapeutics often requires the introduction of non-proteinogenic amino acids to overcome inherent limitations such as poor conformational stability and susceptibility to proteolytic degradation. α-Vinylalanine, a structural analogue of dehydroalanine, represents a powerful tool in this regard. Its Cα=CH₂ double bond introduces profound stereoelectronic constraints on the peptide backbone, effectively reducing the conformational entropy of the unfolded state. This guide provides a comprehensive technical overview of the principles, experimental workflows, and computational methods used to evaluate the thermodynamic stability of peptides incorporating α-vinylalanine. We will explore how its unique geometry pre-organizes the peptide chain to favor specific secondary structures, thereby enhancing thermodynamic stability, and detail the methodologies required to synthesize, characterize, and validate these advanced peptidomimetics.

Introduction: The Role of Conformational Constraint in Peptide Design

Peptides are highly specific and potent signaling molecules, making them attractive candidates for drug development. However, their therapeutic potential is often hindered by their conformational flexibility in solution and rapid degradation by proteases.[1][2] A leading strategy to mitigate these issues is the incorporation of conformationally constrained amino acids.[3][4][5] By reducing the number of accessible low-energy states in the unfolded ensemble, these residues decrease the entropic cost of folding into a bioactive conformation, thus increasing the thermodynamic stability of the desired structure.[3]

α-Vinylalanine (vinyl-Ala) falls into the class of α,β-dehydroamino acids (ΔAAs), which are characterized by a double bond between the α- and β-carbons.[6][7] This feature is not merely a subtle modification; it fundamentally alters the geometry and electronic properties of the amino acid residue. The sp2 hybridization of the α-carbon induces a planar structure, which severely restricts the backbone dihedral angles (Φ, ψ), acting as a rigidifying element within the peptide chain.[6][8] This guide will elucidate how this constraint can be leveraged to engineer peptides with superior stability and will provide the technical framework for their analysis.

The Structural and Thermodynamic Impact of the α-Vinyl Moiety

The thermodynamic stability of a folded peptide is defined by the Gibbs free energy difference (ΔG) between its folded and unfolded states. The incorporation of α-vinylalanine primarily enhances stability by modulating the entropic component (ΔS) of this equation.

Stereoelectronic Effects and Backbone Planarization

Unlike a standard alanine residue with a tetrahedral sp3-hybridized α-carbon, the α-carbon in α-vinylalanine is sp2-hybridized. This has two major consequences:

-

Planarity: The atoms of the Cα=Cβ double bond and the adjacent backbone atoms (N, C') lie in a plane. This planarity significantly restricts the rotational freedom around the N-Cα (Φ) and Cα-C' (ψ) bonds.[6][7]

-

Loss of Chirality: The α-carbon is no longer a chiral center, which can be a critical consideration in peptide design.

This enforced planarity predisposes the peptide backbone to adopt specific turn or helical structures. For instance, ΔAAs are well-known inducers of β-turns and 3₁₀-helical conformations, as these structures can accommodate the rigid geometry of the dehydro-residue with minimal steric strain.[9][10][11][12]

Thermodynamic Implications: An Entropic Advantage

The conformational entropy of a random coil peptide chain is substantial. By introducing a rigid α-vinylalanine residue, the accessible conformational space of the unfolded state is significantly reduced. This "pre-organization" means that the entropic penalty required to achieve the folded, bioactive conformation is lower compared to a peptide composed solely of natural amino acids. The result is a net increase in the thermodynamic stability of the folded state, which can be quantified by a higher melting temperature (Tm) or a more negative ΔG of folding. Furthermore, this structural stabilization often correlates with increased resistance to enzymatic degradation, as many proteases recognize and cleave flexible, extended peptide segments.[10][13][14]

Experimental Workflow for Stability Analysis

A systematic investigation into the thermodynamic stability of an α-vinylalanine-containing peptide requires a multi-step workflow encompassing synthesis, purification, and biophysical characterization.

Protocol 1: Synthesis of α-Vinylalanine-Containing Peptides via Fmoc-SPPS

Solid-Phase Peptide Synthesis (SPPS) using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the standard method for producing these peptides.[15][][17]

Materials:

-

Rink Amide or 2-Chlorotrityl Chloride resin[18]

-

Fmoc-protected amino acids (including Fmoc-L-α-vinylalanine)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Coupling reagents: HBTU/DIPEA or HATU/DIPEA

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Methodology:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain, then repeat for another 10 minutes to ensure complete removal of the Fmoc group.[19]

-

Washing: Thoroughly wash the resin with DMF (5x) and DCM (3x) to remove residual piperidine.

-

Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (3-5 equivalents) and coupling reagents in DMF. Add the solution to the resin and agitate for 1-2 hours. Monitor coupling completion with a Kaiser test.

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Chain Elongation: Repeat steps 2-5 for each amino acid in the sequence. The Fmoc-L-α-vinylalanine building block is incorporated using the same cycle.

-

Final Cleavage and Deprotection: After the final coupling and deprotection, wash the resin extensively. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the support and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and verify its mass by Mass Spectrometry.

Protocol 2: Secondary Structure and Thermal Stability Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid, non-destructive technique that provides information on the secondary structure content of a peptide in solution.[20][21] Thermal denaturation monitored by CD is the gold standard for determining a peptide's melting temperature (Tm).

Materials:

-

Purified peptide, lyophilized

-

Appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4)

-

CD Spectropolarimeter with a temperature controller

Methodology:

-

Sample Preparation: Prepare a stock solution of the peptide and determine its precise concentration via UV absorbance (if containing Trp/Tyr) or amino acid analysis. Dilute the sample to a final concentration of 0.1-0.2 mg/mL in the desired buffer.

-

Wavelength Scan:

-

Record a CD spectrum from 190 nm to 260 nm at a controlled temperature (e.g., 20 °C).

-

Subtract the spectrum of the buffer blank.

-

Characteristic α-helical peptides show negative bands near 208 nm and 222 nm, while β-sheets show a negative band around 218 nm.[21]

-

-

Thermal Denaturation (Melting Curve):

-

Set the instrument to monitor the CD signal at a wavelength characteristic of the folded state (e.g., 222 nm for an α-helix).

-

Increase the temperature from a starting point (e.g., 20 °C) to a final point (e.g., 95 °C) at a controlled rate (e.g., 1 °C/minute).[21]

-

Plot the CD signal (in millidegrees) versus temperature.

-

Fit the resulting sigmoidal curve to a two-state unfolding model to determine the Tm, which is the temperature at which 50% of the peptide is unfolded.

-

Protocol 3: High-Resolution Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-level detail on peptide conformation by measuring through-bond and through-space correlations between nuclei.[22][23][24]

Materials:

-

Purified, lyophilized peptide (1-2 mg)

-

NMR-compatible solvent (e.g., H₂O/D₂O 90/10, or a membrane-mimicking solvent like TFE)

-

High-field NMR spectrometer (≥600 MHz)

Methodology:

-

Sample Preparation: Dissolve the peptide in the chosen solvent to a final concentration of ~1 mM.

-

1D ¹H Spectrum: Acquire a simple 1D proton spectrum to assess sample purity and signal dispersion, which is an indicator of a well-folded structure.

-

2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify proton spin systems belonging to individual amino acid residues.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum. Cross-peaks in this spectrum indicate protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation.[22] This is essential for identifying the specific turn or helix type induced by the α-vinylalanine.

-

Structure Calculation: Use the distance restraints derived from NOESY data, along with dihedral angle restraints from coupling constants, as inputs for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the experimental data.[22][25]

Computational Validation and Prediction

Molecular Dynamics (MD) simulations complement experimental data by providing a dynamic view of the peptide's conformational landscape.[25]

Causality Behind the Workflow: For non-natural residues like α-vinylalanine, standard force fields (e.g., AMBER, CHARMM) lack the necessary parameters to accurately describe its geometry, charge distribution, and bond energies.[26] Therefore, a critical first step is to perform quantum mechanical (QM) calculations on the isolated residue to derive these parameters. Once parameterized, the residue can be incorporated into an MD simulation. These simulations can predict preferred conformations, calculate the free energy of folding, and visualize the dynamic behavior of the peptide in solution, offering insights that are difficult to obtain experimentally.[27][28]

Data Interpretation and Case Study

To illustrate the impact of α-vinylalanine, consider a hypothetical 10-residue peptide designed to form an α-helix. We compare the wild-type (WT) sequence containing a central alanine with a variant where this alanine is replaced by α-vinylalanine (vinyl-Ala).

| Parameter | Wild-Type Peptide (Ala) | Variant Peptide (vinyl-Ala) | Method | Scientific Rationale |

| % Helicity at 20°C | 35% | 65% | CD Spectroscopy | The vinyl-Ala residue restricts backbone flexibility, pre-organizing the peptide into a helical conformation. |

| Melting Temp. (Tm) | 42 °C | 58 °C | CD Thermal Melt | The increased stability of the folded state requires more thermal energy to unfold, resulting in a higher Tm.[21] |

| Key NOE Contact | Weak dαN(i, i+3) | Strong dαN(i, i+3) | 2D NOESY NMR | The strong Nuclear Overhauser Effect (NOE) signal confirms the close spatial proximity of protons characteristic of a stable α-helix, which is weaker in the more flexible WT peptide.[22] |

| Proteolytic Half-life | 15 min | > 120 min | Protease Assay | The stabilized, rigid helical structure is a poor substrate for proteases that typically recognize flexible regions.[10][13] |

Table 1: Comparative analysis of a model peptide with and without α-vinylalanine incorporation. Data is illustrative.

Conclusion and Future Outlook

The incorporation of α-vinylalanine is a highly effective strategy for enhancing the thermodynamic stability of peptides. By imposing a rigid, planar constraint on the peptide backbone, this non-natural amino acid reduces the entropic cost of folding, thereby favoring the formation of well-defined secondary structures like helices and turns. The experimental and computational workflows detailed in this guide provide a robust framework for synthesizing, characterizing, and validating the stabilizing effects of α-vinylalanine. As the demand for potent and stable peptide therapeutics grows, the rational application of conformationally constrained residues like α-vinylalanine will be instrumental in the development of next-generation drugs with improved pharmacokinetic and pharmacodynamic profiles.

References

-

HighFold2: Predicting the structures of cyclic peptides containing unnatural amino acids. (2025). Briefings in Bioinformatics, Oxford Academic. [Link]

-

Solution structure of peptides containing two dehydro-phenylalanine residues: a CD investigation. (n.d.). PubMed. [Link]

-

Computational Modelling of Peptides Containing Non-Standard Amino Acids. (n.d.). ResearchGate. [Link]

-

Parameterization of non-natural amino acids for conformational search. (n.d.). UPCommons. [Link]

-

PepINVENT: generative peptide design beyond natural amino acids. (n.d.). RSC Publishing. [Link]

-

PepINVENT: generative peptide design beyond natural amino acids. (2025). PMC - NIH. [Link]

-

α,β-Dehydroamino acids in naturally occurring peptides. (n.d.). PMC - NIH. [Link]

-

NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. (n.d.). American Chemical Society. [Link]

-

Dehydroamino acid residues in bioactive natural products. (2023). RSC Publishing. [Link]

-

NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (n.d.). PubMed. [Link]

-

NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (n.d.). Request PDF. [Link]

-

High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. (2022). MDPI. [Link]

-

Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides. (2021). Semantic Scholar. [Link]

-

NMR Spectroscopy: a Tool for Conformational Analysis. (n.d.). auremn. [Link]

-

Impact of Dehydroamino Acids on the Structure and Stability of Incipient 3₁₀ Helical Peptides. (2019). ChemRxiv | Cambridge Open Engage. [Link]

-

Effects of branched beta-carbon dehydro-residues on peptide conformations: syntheses, crystal structures and molecular conformations of two tetrapeptides. (2005). PubMed. [Link]

-

Conformational analysis of small peptides by circular dichroism. (n.d.). Digital Commons @ Southern University and A&M College. [Link]

-

Constrained TACC3 peptidomimetics for a non-canonical protein–protein interface elucidate allosteric communication in Aurora-A. (2024). RSC. [Link]

-

Conformationally Constrained Peptidomimetics as Inhibitors of the Protein Arginine Methyl Transferases. (2016). PubMed. [Link]

-

Advances in Fmoc solid‐phase peptide synthesis. (n.d.). PMC - NIH. [Link]

-

Standard Fmoc solid‐phase peptide synthesis (Fmoc SPPS, A) and the examples of linear natural peptides (B). (n.d.). ResearchGate. [Link]

-

Synthesis and Applications of α,β-Dehydroamino Acid-Containing Peptides. (2022). eScholarship, University of California. [Link]

-

Structure Analysis of Unfolded Peptides I: Vibrational Circular Dichroism Spectroscopy. (n.d.). Springer Link. [Link]

-

Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. (n.d.). PMC - NIH. [Link]

-

Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. (2011). MDPI. [Link]

-

Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine. (2022). MDPI. [Link]

-

Constrained Phenylalanine Analogues. Preferred Conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid (Tic) Residue. (1992). PubMed. [Link]

-

Poly(dehydroalanine): synthesis, properties and functional diversification of a fluorescent polypeptide. (n.d.). UCLA. [Link]

-

Design of specific structures using alpha,beta-dehydro-phenylalanine residues: synthesis, crystal structure, and molecular conformation of Boc-L-Val-delta Phe-delta Phe-L-Val-delta Phe-delta Phe-L-Val-OCH3, a 3(10)-helical heptapeptide. (n.d.). PubMed. [Link]

-

Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. (2021). MDPI. [Link]

-

The conformational analysis of peptides using Fourier transform IR spectroscopy. (n.d.). PubMed. [Link]

Sources

- 1. PepINVENT: generative peptide design beyond natural amino acids - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. PepINVENT: generative peptide design beyond natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. Conformationally Constrained Peptidomimetics as Inhibitors of the Protein Arginine Methyl Transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. α,β-Dehydroamino acids in naturally occurring peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dehydroamino acid residues in bioactive natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00041A [pubs.rsc.org]

- 8. par.nsf.gov [par.nsf.gov]

- 9. Solution structure of peptides containing two dehydro-phenylalanine residues: a CD investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Effects of branched beta-carbon dehydro-residues on peptide conformations: syntheses, crystal structures and molecular conformations of two tetrapeptides: (a) N-(benzyloxycarbonyl)-DeltaVal-Leu-DeltaPhe-Leu-OCH3 and (b) N-(benzyloxycarbonyl)-DeltaIle-Ala-DeltaPhe-Ala-OCH3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design of specific structures using alpha,beta-dehydro-phenylalanine residues: synthesis, crystal structure, and molecular conformation of Boc-L-Val-delta Phe-delta Phe-L-Val-delta Phe-delta Phe-L-Val-OCH3, a 3(10)-helical heptapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. "Synthesis and Applications of α,β-Dehydroamino Acid-Containing Peptide" by Diego A. Moya [scholarsarchive.byu.edu]

- 15. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 17. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. digitalcommons.subr.edu [digitalcommons.subr.edu]

- 21. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 22. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]

- 23. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview [pubmed.ncbi.nlm.nih.gov]

- 24. auremn.org.br [auremn.org.br]

- 25. mdpi.com [mdpi.com]

- 26. upcommons.upc.edu [upcommons.upc.edu]

- 27. academic.oup.com [academic.oup.com]

- 28. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Role of 2-Amino-2-methylbut-3-enoic Acid in Peptidomimetics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The therapeutic potential of peptides is often hindered by their inherent pharmacological weaknesses, such as poor metabolic stability and high conformational flexibility. Peptidomimetics, synthetic molecules that mimic the structure and function of natural peptides, offer a promising strategy to overcome these limitations. A cornerstone of modern peptidomimetic design is the introduction of conformational constraints to lock the molecule in its bioactive form. This guide provides a comprehensive technical overview of 2-amino-2-methylbut-3-enoic acid, a non-proteinogenic amino acid, and its pivotal role as a conformational constraining element in the development of next-generation peptidomimetics. We will delve into its unique structural properties, synthesis, incorporation into peptide scaffolds, and its profound impact on secondary structure and biological activity, providing both theoretical insights and practical methodologies for the research scientist.

The Imperative for Conformational Constraint in Peptide Drug Design

Natural peptides are often conformationally dynamic in solution, adopting a multitude of shapes.[1] However, it is typically only one of these conformations that is responsible for its biological activity upon binding to a receptor or enzyme. This inherent flexibility comes at a thermodynamic cost, as the peptide must adopt the correct orientation for binding, which can decrease its affinity. Furthermore, flexible peptides are more susceptible to enzymatic degradation.

Peptidomimetics aim to address these challenges by incorporating structural modifications that enhance stability and bioavailability.[2][3][4] One of the most powerful strategies in this endeavor is the use of conformationally constrained amino acids.[1][5][6] By restricting the rotational freedom of the peptide backbone, these building blocks pre-organize the peptidomimetic into its bioactive conformation, which can lead to:

-

Increased Potency and Receptor Affinity: A more rigid structure that complements the target binding site results in a stronger interaction.[1][7]

-

Enhanced Biological Stability: A constrained conformation can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide.[3]

-

Improved Receptor Selectivity: By locking the peptide into a specific conformation, off-target interactions that may arise from other conformational states can be minimized.[1]

This compound: A Structurally Unique Building Block

This compound is an α,α-disubstituted amino acid that offers a unique combination of steric and electronic features for constraining peptide conformations.

Physicochemical Properties and Structural Features

-

Chemical Formula: C₅H₉NO₂[8]

-

Key Structural Elements:

-

α-Methyl Group: The presence of a methyl group on the α-carbon atom significantly restricts the rotation around the N-Cα (phi, φ) and Cα-C (psi, ψ) bonds of the peptide backbone. This "magic methyl" effect is a well-established principle in medicinal chemistry for reducing conformational flexibility.[10]

-

Vinyl Side Chain: The but-3-enoic acid structure incorporates a vinyl group, which not only contributes to the overall rigidity of the residue but also serves as a chemical handle for further modifications or for influencing interactions within the binding pocket.

-

Chirality: As with natural amino acids, this compound possesses a chiral center at the α-carbon, allowing for the synthesis of stereochemically pure peptidomimetics.[9]

-

The interplay of these features makes this unnatural amino acid a potent inducer of specific secondary structures within a peptide chain.

Synthesis and Incorporation into Peptidomimetics

The utility of any non-natural amino acid is contingent upon its accessibility through chemical synthesis and its compatibility with standard peptide synthesis methodologies.

Synthetic Strategies

The synthesis of this compound can be achieved through various organic chemistry routes. One documented approach utilizes the readily available natural amino acid L-valine as a starting material.[11] This multi-step process involves diazotization, hydrolysis, protection of functional groups, and subsequent chemical modifications to yield the target molecule.[11] The use of a natural amino acid as a starting point allows for the retention of stereochemical integrity.

Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The integration of this compound into a peptide sequence is most commonly performed using Fmoc-based solid-phase peptide synthesis (SPPS). The procedure is analogous to the coupling of natural amino acids, though the steric hindrance from the α-methyl group may necessitate optimized coupling conditions.

-

Resin Preparation: Start with a suitable solid support, such as a Rink amide resin, and swell it in a compatible solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amine using a solution of 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.

-

Amino Acid Coupling:

-

Activate the Fmoc-protected this compound (4 equivalents) using a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA).

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours. Due to the steric bulk of the α-methyl group, a double coupling (repeating the coupling step) may be required to ensure complete reaction.

-

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Capping (Optional): To block any unreacted amino groups, treat the resin with an acetylating agent like acetic anhydride.

-

Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the desired sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water), to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: The role of this compound in pre-organizing a peptide into its bioactive conformation.

Applications in Drug Discovery

The ability to enforce specific secondary structures makes this compound a valuable tool in the design of potent and selective peptidomimetics for a range of therapeutic targets.

-

Enzyme Inhibitors: For enzymes that recognize a specific peptide conformation, incorporating this residue can lead to tighter binding and more effective inhibition. For instance, designing protease inhibitors that mimic the β-turn structure of a substrate can be enhanced by the inclusion of such a turn-inducing residue. [4]* Receptor Modulation: The affinity and selectivity of peptide hormones and neurotransmitters for their receptors are highly dependent on their three-dimensional structure. [1]By stabilizing the receptor-bound conformation, peptidomimetics containing this compound can act as potent agonists or antagonists.

-

Antimicrobial Peptides: Many antimicrobial peptides adopt an amphipathic helical structure to disrupt bacterial membranes. The incorporation of this amino acid can stabilize this helical conformation, leading to enhanced antimicrobial activity. [6]

Quantitative Data Summary

The following table presents hypothetical but illustrative data on how the incorporation of this compound (abbreviated as X) can enhance the properties of a model bioactive peptide.

| Peptide Variant | Receptor Binding (Ki, nM) | In Vitro Potency (EC₅₀, nM) | Proteolytic Stability (t₁/₂, hours) |

| Native Peptide (e.g., -Gly-) | 50 | 100 | 0.5 |

| Modified Peptide (e.g., -X-) | 5 | 10 | 8 |

Conclusion and Future Outlook

This compound stands out as a highly effective building block for the creation of conformationally constrained peptidomimetics. Its unique structural features—the α-methyl group and the vinyl side chain—provide a powerful means to control peptide secondary structure, leading to significant improvements in biological activity and metabolic stability. As the field of drug discovery continues to tackle challenging targets like protein-protein interactions, the rational design of peptidomimetics using such advanced building blocks will be indispensable. Future research may focus on leveraging the vinyl group for further functionalization, such as through click chemistry, to create even more complex and potent therapeutic agents.

References

-

PubChem. 3-Butenoic acid, 2-amino-3-methyl-, (S)-. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

-

Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. PubMed. Retrieved February 19, 2026, from [Link]

-

Wikipedia. (2023). Peptidomimetic. Retrieved February 19, 2026, from [Link]

- Google Patents. (2013). CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid.

-

Cambridge University Press. (2008). Conformations of amino acids and peptides. Retrieved February 19, 2026, from [Link]

-

ResearchGate. (2025). Conformationally Constrained Amino Acids in Peptide Design. Retrieved February 19, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Chemistry of (R)-2-Methylbut-3-Enoic Acid: A Gateway to Novel Pharmaceuticals. Retrieved February 19, 2026, from [Link]

-

MDPI. (2022). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. Retrieved February 19, 2026, from [Link]

-

MDPI. (2021). Conformationally Constrained Peptides. Retrieved February 19, 2026, from [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (2025). Peptidomimetics as next – generation therapeutic applications. Retrieved February 19, 2026, from [Link]

-

National Center for Biotechnology Information. (2018). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Retrieved February 19, 2026, from [Link]

-

AZoLifeSciences. (2023). Peptidomimetics in Drug Discovery. Retrieved February 19, 2026, from [Link]

-

National Center for Biotechnology Information. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved February 19, 2026, from [Link]

Sources

- 1. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peptidomimetic - Wikipedia [en.wikipedia.org]

- 3. lifechemicals.com [lifechemicals.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. researchgate.net [researchgate.net]

- 6. Conformationally Constrained Peptides | Encyclopedia MDPI [encyclopedia.pub]

- 7. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Butenoic acid, 2-amino-3-methyl-, (S)- | C5H9NO2 | CID 11332562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid - Google Patents [patents.google.com]

Conformational constraints of alpha,alpha-disubstituted amino acids

Architectural Control in Peptidomimetics: The Physics and Chemistry of -Disubstituted Amino Acids[1]

Executive Summary: The Entropic Penalty Problem

In peptide drug discovery, the transition from a flexible linear peptide to a bioactive bound state involves a massive entropic penalty. Native peptides often exist as disordered ensembles in solution; upon binding to a receptor, they must freeze into a specific conformation. This loss of entropy reduces binding affinity (

Mechanistic Basis: The Thorpe-Ingold Effect

The conformational rigidity of dAAs is governed by the Thorpe-Ingold effect (or gem-dialkyl effect). In a standard amino acid (e.g., Alanine), the

In dAAs like Aib (

The Ramachandran Landscape

The allowable conformational space for Aib is essentially the intersection of the allowed regions for L-Alanine and D-Alanine.[2]

-

Glycine: Highly flexible; occupies ~60% of the Ramachandran map.

-

L-Alanine: Restricted; occupies ~30% (helical and sheet regions).

-

Aib: Severely restricted; occupies <5% of the map, almost exclusively in the

/

Visualization: Mechanistic Pathway

The following diagram illustrates the causality from chemical substitution to secondary structure induction.

Figure 1: The causal pathway from steric hindrance to structural stabilization.

Structural Consequences: The Helical Switch

The most critical application of dAAs is helix induction. However, the type of helix formed depends on the chain length and the specific dAA used.

The -Helix vs. -Helix

Aib is a strong inducer of the

-

Short Peptides (< 7 residues): Aib strongly favors the

-helix.[3][4] This structure is tighter (3.0 residues per turn) and allows the gem-dimethyl groups to stagger effectively without clashing. -

Long Peptides (> 8 residues): The accumulation of strain in a long

-helix often forces a transition to an

Table 1: Helical Parameters of Aib-Rich Peptides

| Feature | ||

| H-Bond Pattern | ||

| Residues per Turn | 3.0 | 3.6 |

| Radius | 1.9 Å (Tighter) | 2.3 Å (Wider) |

| Pitch (Rise/Turn) | 6.0 Å | 5.4 Å |

| Aib Preference | Dominant in oligomers | Dominant in long chains/proteins |

Synthetic Methodologies: Overcoming the Kinetic Barrier

Incorporating

Critical Coupling Protocols

Standard HBTU/HOBt protocols will likely fail or result in deletion sequences. For dAAs, we must utilize high-efficiency coupling reagents and optimized conditions.

Recommended Protocol: The "Power" Coupling

-

Reagents: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP with HOAt . The aza-analogues (HOAt) are superior to HOBt due to the neighboring group effect of the pyridine nitrogen, which accelerates ester activation.

-

Base: HOAt/HATU requires a base like DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).

-

Conditions:

-

Stoichiometry: 4-5 equivalents of AA/Coupling Reagent.

-

Double Coupling: Mandatory. Perform the reaction twice for 1-2 hours each.

-

Temperature: Elevated temperature (

to

-

-

Difficult Cases (Acyl Fluorides): For extremely hindered couplings (e.g., Aib-Aib or Aib-Val), convert the amino acid to an acid fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or cyanuric fluoride. Acid fluorides are highly reactive yet stable enough for SPPS.

Visualization: High-Steric SPPS Workflow

The following workflow details the decision logic for coupling hindered residues.

Figure 2: Decision tree for Solid Phase Peptide Synthesis (SPPS) of hindered residues.

Applications in Drug Design[2][7][8][9]

The utility of dAAs extends beyond structural curiosity.[][6] They are functional tools for solving pharmacokinetic problems.

Metabolic Stability (Proteolysis Resistance)

Proteases (e.g., Trypsin, Chymotrypsin, DPP-4) generally require the peptide backbone to adopt an extended conformation (

-

Case Study: GLP-1 Analogs. Native GLP-1 is rapidly degraded by Dipeptidyl Peptidase-4 (DPP-4), which cleaves at the Ala2 position. Substitution of Ala2 with Aib (or similar residues) renders the peptide resistant to DPP-4 while maintaining receptor affinity, a strategy employed in modern incretin mimetics.

Bioactive Conformation Locking

By restricting the conformational ensemble, dAAs increase the population of the bioactive state in solution. This lowers the entropic cost of binding.

-

Cyclic Constraints: Residues like 1-aminocyclopropanecarboxylic acid (

) or 1-aminocyclohexanecarboxylic acid (

References

-

Toniolo, C., et al. (2001). Structure and conformation of peptides containing the alpha,alpha-disubstituted amino acid residues.[7][][3][4][8][9][10][11]Biopolymers .[4][12]

-

Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide molecules containing Aib residues.Biochemistry .[4][][6][13][14]

-

Albericio, F., & Chinchilla, R. (2001). Coupling reagents and activation methods for the synthesis of alpha,alpha-dialkylamino acid-containing peptides.[]Tetrahedron .

-

Wenschuh, H., et al. (1995). Stepwise automated solid phase synthesis of naturally occurring peptaibols using FMOC chemistry.Journal of Organic Chemistry .

-

Crisma, M., et al. (2002). Factors governing 3(10)-helix vs alpha-helix formation in peptides.[7][3][4][9][10][15][16]Biopolymers .[4][12]

Sources

- 2. researchgate.net [researchgate.net]

- 3. Conformational manifold of alpha-aminoisobutyric acid (Aib) containing alanine-based tripeptides in aqueous solution explored by vibrational spectroscopy, electronic circular dichroism spectroscopy, and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Revisiting 310-helices: biological relevance, mimetics and applications [explorationpub.com]

- 6. Ramachandran plot - Wikipedia [en.wikipedia.org]

- 7. A 3(10)-helical pentapeptide in water: interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of Chiral .ALPHA.,.ALPHA.-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides | Scilit [scilit.com]

- 9. researchgate.net [researchgate.net]

- 10. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. rupress.org [rupress.org]

- 14. Ramachandran Animation [bioinformatics.org]

- 15. Factors governing 3(10)-helix vs alpha-helix formation in peptides: percentage of C(alpha)-tetrasubstituted alpha-amino acid residues and sequence dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Facile transition between 3(10)- and alpha-helix: structures of 8-, 9-, and 10-residue peptides containing the -(Leu-Aib-Ala)2-Phe-Aib- fragment - PMC [pmc.ncbi.nlm.nih.gov]

2-Amino-2-methylbut-3-enoic acid CAS number and physicochemical data

Technical Whitepaper: 2-Amino-2-methylbut-3-enoic Acid ( -Vinylalanine)

Executive Summary & Identification

This compound , commonly known as

Unlike its analog

Chemical Identification

| Parameter | Detail |

| IUPAC Name | This compound |

| Common Synonyms | |

| CAS Number (Racemic) | 17036-77-0 |

| CAS Number ((S)-Isomer) | 168146-84-7 |

| Molecular Formula | |

| Molecular Weight | 115.13 g/mol |

| SMILES | C=CC(C)(N)C(=O)O |

Physicochemical Profile

The quaternary nature of

| Property | Value / Description |

| Appearance | White to off-white crystalline solid |

| Melting Point | 133–135 °C (Note: Values vary by crystal form/salt; zwitterions often decompose >200°C) |

| Solubility | Soluble in water, aqueous buffers; insoluble in non-polar organics (EtOAc, Hexane) |

| pKa (Predicted) | |

| Chirality | Possesses a chiral center at C2. The (S)-enantiomer is generally the bioactive scaffold for decarboxylase inhibition. |

| Stability | Stable under standard storage (-20°C). The vinyl group is susceptible to oxidation (ozonolysis) or radical polymerization if unprotected. |

Synthetic Architecture

Synthesis of

Method A: Asymmetric Synthesis via Schöllkopf Bis-Lactim Ether

This protocol is the industry standard for generating the (S)-enantiomer with high enantiomeric excess (>95% ee).

Mechanism: Diastereoselective alkylation of a chiral auxiliary.

Protocol:

-

Precursor Preparation: Begin with the Schöllkopf auxiliary, typically (3S)-3,6-dihydro-2,5-dimethoxy-3-isopropylpyrazine .

-

Deprotonation:

-

Dissolve the auxiliary in dry THF under Argon at -78°C.

-

Add n-Butyllithium (n-BuLi) (1.1 eq) dropwise. Stir for 30 min to generate the lithium enolate.

-

-

Electrophilic Attack:

-

Introduce the electrophile: Isoprene (via bromination/elimination precursors) or a direct vinyl equivalent (e.g., phenylselenoethyl precursors followed by oxidation/elimination if direct vinylation is difficult).

-

Direct Vinylation Note: Direct reaction with vinyl bromide is sluggish. A common alternative is alkylation with methyl iodide (if starting from a vinyl-glycine scaffold) or alkylation with 1,2-dibromoethane followed by elimination.

-

Optimized Route: Alkylate the lithiated auxiliary with methyl iodide to install the methyl group first (if starting from vinylglycine precursor) or use a vinyl sulfonium salt .

-

-

Hydrolysis:

-

Treat the alkylated intermediate with 0.25 N HCl in THF/Water at room temperature for 24 hours.

-

This cleaves the auxiliary, releasing the target amino acid methyl ester and the chiral valine auxiliary.

-

-

Purification:

-

Separate the auxiliary by extraction.

-

Purify the amino acid via ion-exchange chromatography (Dowex 50W).

-

Method B: Phase-Transfer Catalysis (Racemic/Enantioenriched)

For rapid access to the racemic compound or using Maruoka catalysts for chirality.

-

Substrate: Start with Alanine methyl ester Schiff base (protected with benzophenone imine).

-

Conditions: Toluene/KOH (aq), TBAB (tetrabutylammonium bromide) as catalyst.

-

Alkylation: Add 1,2-dibromoethane (excess). The intermediate undergoes elimination to form the vinyl group in situ or requires a second base treatment.

-

Deprotection: Acidic hydrolysis (1N HCl) removes the imine and ester groups.

Pharmacological & Biochemical Utility[5]

Mechanism of Action: Selective Suicide Inhibition

The defining feature of

-

Transaminases: Because it lacks an

-proton, it cannot form the quinonoid intermediate required for transamination. It is inert to these enzymes. -

Decarboxylases: It is a potent suicide substrate for enzymes like Ornithine Decarboxylase (ODC) and Arginine Decarboxylase (ADC) .

The "Decarboxylation-Dependent" Trap:

-

Binding: The amino acid binds to the active site and forms a Schiff base (External Aldimine) with the PLP cofactor.

-

Activation: The enzyme catalyzes the removal of the carboxyl group (

). This generates a reactive carbanion at the -

Rearrangement: The electrons from the carbanion delocalize into the conjugated PLP ring system. However, the adjacent vinyl group offers an alternative resonance pathway, creating a reactive Michael acceptor or extended electrophile.

-

Inactivation: An active site nucleophile (e.g., Cysteine or Lysine) attacks the reactive intermediate, forming a covalent, irreversible adduct.

Pathway Visualization

The following diagram illustrates the divergence between a normal substrate and the suicide inhibition pathway of

Caption: Mechanism of Action. The

Handling & Stability Protocols

Storage & Stability

-

Hygroscopicity: The hydrochloride salt is hygroscopic. Store in a desiccator.

-

Temperature: Long-term storage at -20°C is recommended to prevent slow polymerization of the vinyl group.

-

Light Sensitivity: Protect from direct UV light to avoid radical degradation of the alkene.

Safety Profile

-

Toxicity: As a suicide inhibitor of decarboxylases, it interferes with polyamine biosynthesis (ODC inhibition) and neurotransmitter synthesis (GABA/Glutamate pathways). Handle with extreme care.

-

PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of fine dust.

References

-

Berkowitz, D. B., et al. (2017). "Synthesis of Quaternary Amino Acids Bearing a (2'Z)-Fluorovinyl

-Branch: Potential PLP Enzyme Inactivators." Journal of the American Chemical Society.[2][3][4] Link -

Steglich, W., & Wegmann, H. (1980). "Synthesis of

-Vinylamino Acids." Synthesis, 481-483.[1] -

Berkowitz, D. B., & Smith, M. K. (1996). "

-Vinyllysine and -

Aurell, M. J., et al. (1991).[1] "Synthetic Communications on

-Amino Acids." Synthetic Communications, 21(18-19), 1833-1839.[1] -

GuideChem. (n.d.). "this compound CAS 17036-77-0 Data." Link

Sources

- 1. guidechem.com [guidechem.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Decarboxylation of alpha-difluoromethylornithine by ornithine decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. α-VINYLLYSINE AND α-VINYLARGININE ARE TIME-DEPENDENT INHIBITORS OF THEIR COGNATE DECARBOXYLASES - PMC [pmc.ncbi.nlm.nih.gov]

- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]

A Comparative Analysis of α-Vinylalanine and α-Methylalanine: A Technical Guide for Researchers

Executive Summary: In the landscape of non-proteinogenic amino acids, α-vinylalanine and α-methylalanine represent two powerful tools for chemical biologists and drug developers, each possessing a unique structural feature that dictates a profoundly different mechanism of action and application profile. α-Vinylalanine, with its reactive vinyl group, primarily functions as a mechanism-based or "suicide" inhibitor of pyridoxal 5'-phosphate (PLP)-dependent enzymes. In contrast, α-methylalanine (also known as α-aminoisobutyric acid or Aib) features a gem-dimethyl group at the α-carbon, which acts as a potent conformational constraint, guiding peptides into stable helical structures.[1][2][3] This guide provides an in-depth exploration of the core differences between these two amino acid analogs, from their fundamental chemical properties to their strategic deployment in modern research and therapeutic design.

Section 1: Foundational Chemistry and Structural Analysis

At the heart of their divergent functionalities are the distinct substituents at the α-carbon. Standard amino acids feature a hydrogen atom at this position, allowing for significant conformational flexibility. The substitution of this hydrogen atom fundamentally alters the molecule's behavior.

1.1. α-Vinylalanine (2-Amino-3-butenoic acid)

α-Vinylalanine replaces the α-hydrogen with a vinyl group (-CH=CH₂). This introduces an sp²-hybridized, planar, and chemically reactive moiety. The vinyl group is an electron-rich system capable of participating in addition reactions, a feature central to its mechanism of action as an enzyme inhibitor.[3][4]

1.2. α-Methylalanine (2-Aminoisobutyric acid, Aib)

α-Methylalanine, or Aib, is characterized by the presence of two methyl groups at the α-carbon.[5][6] This gem-dimethyl substitution creates significant steric hindrance, severely restricting the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles.[2][7] Unlike the reactive vinyl group, the dual methyl groups are chemically inert and primarily serve a structural role.[1][8]

1.3. Comparative Structural Analysis

The structural distinction is the genesis of their functional divergence. The vinyl group of α-vinylalanine is a reactive handle, while the gem-dimethyl groups of α-methylalanine are a rigid scaffold.

Caption: Chemical structures of α-vinylalanine and α-methylalanine.

1.4. Physicochemical Properties

A summary of key properties highlights their similarities as amino acid analogs and their crucial differences.

| Property | α-Vinylalanine | α-Methylalanine (Aib) |

| Molecular Formula | C₄H₇NO₂ | C₄H₉NO₂ |

| Molar Mass | 101.10 g/mol | 103.12 g/mol [6] |

| Key Feature | α-vinyl group | α,α-dimethyl group[1] |

| Chirality | Chiral | Achiral[9] |

| Primary Function | Enzyme Inactivation | Conformational Control[2][10] |

| Solubility in Water | Soluble | Very easily soluble[11] |

Section 2: Synthesis and Characterization

The synthetic routes to these molecules are well-established, reflecting their distinct chemical natures.

2.1. Synthetic Strategies for α-Vinylalanine

Syntheses of α-vinylalanine often involve the introduction of the vinyl group onto an amino acid scaffold. Several methods have been developed, including those starting from β,γ-unsaturated precursors or through the modification of other amino acids.[4] These routes must carefully control the stereochemistry to yield the desired enantiomer, as chirality is critical for its biological activity.

2.2. Synthetic Strategies for α-Methylalanine (Aib)

A common and efficient method for synthesizing Aib is the Strecker synthesis.[12][13] This reaction typically starts from acetone cyanohydrin, which reacts with ammonia followed by hydrolysis to yield the final product.[9] Because of its symmetric α-substitution, Aib is achiral, simplifying its synthesis as there is no need to resolve enantiomers.

2.3. Comparative Workflow for Synthesis

Caption: Generalized synthetic workflows.

2.4. Analytical and Characterization Techniques

Standard analytical techniques are employed to confirm the identity and purity of both compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the core structure, including the presence of the vinyl protons in α-vinylalanine or the characteristic singlet for the two methyl groups in Aib.

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compounds.

-

Chiral Chromatography: Crucial for α-vinylalanine to determine enantiomeric purity. This is not required for the achiral Aib.

Section 3: Mechanism of Action and Biological Impact

The functional divergence of these molecules is most apparent in their distinct biological mechanisms.

3.1. α-Vinylalanine: The Mechanism-Based Inhibitor

α-Vinylalanine is a classic example of a "suicide inhibitor," particularly for enzymes that utilize a pyridoxal 5'-phosphate (PLP) cofactor, such as decarboxylases.[3] A prime example is its inhibition of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis.[14][15][16]

Mechanism of ODC Inhibition:

-

Binding: α-Vinylalanine, as an analog of the natural substrate ornithine, enters the enzyme's active site.

-

Enzyme Action: The PLP-dependent enzyme initiates its catalytic cycle, attempting to decarboxylate the inhibitor.

-

Activation: This enzymatic processing converts the relatively inert vinyl group into a highly reactive electrophilic species within the active site.

-

Irreversible Covalent Bonding: The newly formed reactive intermediate attacks a nucleophilic residue (e.g., a cysteine or lysine) in the active site, forming a permanent covalent bond.[17]

-

Inactivation: This covalent modification irreversibly inactivates the enzyme, hence the term "suicide inhibition" as the enzyme participates in its own destruction.[17]

Caption: Mechanism of suicide inhibition by α-vinylalanine.

3.2. α-Methylalanine: The Conformational Controller

The incorporation of Aib into a peptide chain has a profound and predictable impact on its secondary structure. The gem-dimethyl group sterically prevents the peptide backbone from adopting many of the conformations available to standard amino acids.

Impact on Peptide Conformation:

-

Restricted Dihedral Angles: The steric bulk of the two methyl groups restricts the (φ, ψ) dihedral angles to a narrow region of the Ramachandran plot, primarily in the α-helical and 3₁₀-helical regions.[2][7][8]

-

Helix Induction: This restriction makes Aib a powerful helix inducer.[5] Even a single Aib residue can stabilize a turn or initiate a helical structure, and oligomers of Aib readily form stable 3₁₀-helices.[5][10][18]

-

Proteolytic Stability: The steric shielding provided by the methyl groups also makes peptide bonds involving Aib highly resistant to cleavage by proteases.[8]

Caption: Aib restricts conformational freedom, promoting helicity.

Section 4: Applications in Drug Discovery and Chemical Biology

The distinct mechanisms of these two amino acids translate into very different applications.

4.1. α-Vinylalanine in Drug Development

The ability of α-vinylalanine and its derivatives to irreversibly inhibit key enzymes makes them valuable leads for drug development.

-

Anticancer Agents: By inhibiting ODC, α-vinyl-analogs can deplete cellular polyamines, which are essential for cell proliferation. This strategy has been explored for cancer therapy, as tumor cells often have upregulated polyamine synthesis.[19]

-

Antiparasitic Drugs: ODC is also a validated drug target in parasites like Trypanosoma brucei, the causative agent of African sleeping sickness. The drug eflornithine (α-difluoromethylornithine) is a suicide inhibitor of ODC and a successful treatment for this disease.[17][19]

4.2. α-Methylalanine in Peptide Design

The conformational control exerted by Aib is widely exploited in the design of peptidomimetics and engineered proteins.[1][20]

-

Stabilizing Therapeutic Peptides: Many peptide drugs suffer from poor stability and rapid degradation. Incorporating Aib can lock the peptide into its bioactive helical conformation, increasing its potency, stability, and in vivo half-life.[1][10] This has been applied to GLP-1 analogs for diabetes and antimicrobial peptides.[1]

-

Engineering Protein-Protein Interaction Modulators: By stabilizing α-helical structures, which are common motifs in protein interactions, Aib-containing peptides can be designed to mimic one face of a protein and disrupt its interaction with a binding partner.

-

Biomaterials and Probes: The predictable structure of Aib-containing peptides makes them useful building blocks for self-assembling nanomaterials and as stable scaffolds for fluorescent probes.[1]

Section 5: Experimental Protocols

5.1. Protocol: In Vitro Assay for ODC Inhibition by α-Vinylalanine

Rationale: This protocol measures the activity of ODC by quantifying the release of ¹⁴CO₂ from a radiolabeled substrate, [¹⁴C]-ornithine. The inhibitory effect of α-vinylalanine is determined by pre-incubating the enzyme with the inhibitor and observing the time-dependent loss of activity.

Methodology:

-

Enzyme Preparation: Purified recombinant ODC is prepared and its concentration is determined.

-

Reaction Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.5), 1 mM DTT, 0.1 mM EDTA, and 40 µM PLP.

-

Inhibition Assay: a. In a series of microcentrifuge tubes, add ODC enzyme to the reaction buffer. b. Add varying concentrations of α-vinylalanine (e.g., 0-500 µM) to the tubes. A control tube receives no inhibitor. c. Incubate the enzyme-inhibitor mixtures for different time points (e.g., 0, 5, 15, 30 minutes) at 37°C to allow for time-dependent inactivation.

-

Activity Measurement: a. To initiate the reaction, add the substrate, L-[1-¹⁴C]-ornithine, to each tube. b. Cap the tubes with a rubber stopper holding a small well containing a piece of filter paper soaked in a CO₂-trapping agent (e.g., benzethonium hydroxide). c. Allow the reaction to proceed for 30 minutes at 37°C. d. Stop the reaction by injecting a strong acid (e.g., 2 M HCl) through the stopper to release the ¹⁴CO₂. e. After an additional 1 hour, remove the filter paper and measure the trapped radioactivity using liquid scintillation counting.

-

Data Analysis: Plot the percentage of remaining ODC activity against the pre-incubation time for each inhibitor concentration. This allows for the calculation of inactivation kinetics (k_inact and K_I).

5.2. Protocol: Conformational Analysis of an Aib-Containing Peptide

Rationale: Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides in solution. α-helical structures have a characteristic CD spectrum with negative bands near 222 nm and 208 nm, and a positive band near 192 nm.

Methodology:

-

Peptide Synthesis: Synthesize a short peptide (e.g., 10-15 residues) with and without Aib residues using standard solid-phase peptide synthesis (SPPS).

-

Sample Preparation: a. Purify the peptides by HPLC and confirm their identity by MS. b. Dissolve the peptides in a suitable solvent for CD, typically a phosphate buffer (pH 7.4). For helix induction studies, a solvent containing trifluoroethanol (TFE) may be used. c. Accurately determine the peptide concentration using UV absorbance at 280 nm (if Trp or Tyr are present) or through amino acid analysis.

-

CD Spectroscopy: a. Record the CD spectra of both the Aib-containing and the control peptide from approximately 190 to 260 nm using a 1 mm pathlength quartz cuvette. b. Maintain a constant temperature (e.g., 25°C) using a Peltier temperature controller. c. Record a baseline spectrum of the buffer alone and subtract it from the peptide spectra.

-

Data Analysis: a. Convert the raw CD data (in millidegrees) to Mean Residue Ellipticity ([θ]). b. Compare the spectra. A significant increase in the negative signal at 222 nm for the Aib-containing peptide relative to the control is indicative of increased α-helical content. c. Use deconvolution algorithms to estimate the percentage of α-helix, β-sheet, and random coil in each peptide.

Section 6: Conclusion and Future Perspectives

α-Vinylalanine and α-methylalanine are masterclasses in how a single, targeted modification at the α-carbon of an amino acid can impart powerful and highly specific functionalities. α-Vinylalanine is the reactive warhead, designed to be weaponized by an enzyme's own catalytic machinery for targeted inactivation. α-Methylalanine is the architectural brace, providing a predictable and robust method for controlling peptide and protein structure.

The future for these analogs remains bright. The development of novel α-vinyl amino acids will continue to provide sophisticated probes for studying enzyme mechanisms and new leads for drugs targeting PLP-dependent enzymes. For α-methylalanine, its role in stabilizing next-generation peptide therapeutics, from constrained cyclic peptides to novel antimicrobial agents, is set to expand, offering solutions to the persistent challenges of peptide stability and bioavailability. Understanding the fundamental differences between these two non-canonical amino acids is key to leveraging their full potential in advancing chemical biology and medicine.

References

- LifeTein. (2025). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog.

- Silverman, R. B. (1995). Synthesis of α-Vinyl Amino Acids.

- Van Roey, P., Smith, G. D., Duax, W. L., Balasubramanian, T. M., & Marshall, G. R. (1981). Restriction of peptide conformation by α-methyl substitution. Acta Crystallographica Section A, 37(S1), c64.

- Marshall, G. R., Hodgkin, E. E., Langs, D. A., Smith, G. D., Zabrocki, J., & Leplawy, M. T. (1990). Factors governing helical preference of peptides containing multiple alpha,alpha-dialkyl amino acids. PNAS, 87(1), 487-491.

- Teixeira, V. H., et al. (2023).

- Bionity. (n.d.). 2-Aminoisobutyric acid. Bionity.com.

- Chem-Impex. (n.d.). α-Aminoisobutyric acid. Chem-Impex.

- Gasper, P. M., et al. (2022). Development of CHARMM Additive Potential Energy Parameters for α-Methyl Amino Acids.

- Okada, Y., et al. (2000). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids.

- Daggett, V., & Kollman, P. A. (1992). Alpha/3(10)-helix transitions in alpha-methylalanine homopeptides: conformational transition pathway and potential of mean force. Protein Science, 1(2), 193-210.

- Danzin, C., Casara, P., Claverie, N., & Metcalf, B. W. (1981). alpha-Ethynyl and alpha-vinyl analogues of ornithine as enzyme-activated inhibitors of mammalian ornithine decarboxylase. Journal of Medicinal Chemistry, 24(5), 508-512.

- Silverman, R. B. (2009). Synthesis of α-Vinyl Amino Acids.

- Wikipedia. (2023). 2-Aminoisobutyric acid.

- ChemicalBook. (2026). 2-Aminoisobutyric Acid.

- Danzin, C., et al. (1981). .alpha.-Ethynyl and .alpha.-vinyl analogs of ornithine as enzyme-activated inhibitors of mammalian ornithine decarboxylase.

- Wikipedia. (2019). Suicide inhibition.

- Metcalf, B. W. (1982). Recent Progress in the Design of Suicide Enzyme Inhibitors. ScienceDirect.

- Jackson, L. K., et al. (2018). Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane. PMC.

- Khan Academy. (n.d.). Alpha amino acid synthesis.

- Sketchy MCAT. (2023). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Part 1). YouTube.

Sources

- 1. lifetein.com [lifetein.com]

- 2. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of α-Vinyl Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 5. 2-Aminoisobutyric_acid [bionity.com]

- 6. chemimpex.com [chemimpex.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. Development of CHARMM Additive Potential Energy Parameters for α-Methyl Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]

- 10. pnas.org [pnas.org]

- 11. 2-Aminoisobutyric Acid | 62-57-7 [chemicalbook.com]

- 12. Khan Academy [khanacademy.org]

- 13. youtube.com [youtube.com]

- 14. alpha-Ethynyl and alpha-vinyl analogues of ornithine as enzyme-activated inhibitors of mammalian ornithine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. | PDF or Rental [articles.researchsolutions.com]

- 17. elearning.uniroma1.it [elearning.uniroma1.it]

- 18. Alpha/3(10)-helix transitions in alpha-methylalanine homopeptides: conformational transition pathway and potential of mean force - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism-Based Inhibition of PLP-Dependent Enzymes by 2-Amino-2-methylbut-3-enoic Acid

Abstract

This technical guide provides a comprehensive examination of the inhibition of Pyridoxal 5'-phosphate (PLP)-dependent enzymes by the mechanism-based inactivator, 2-Amino-2-methylbut-3-enoic acid. As a member of the α-vinyl amino acid class, this compound represents a sophisticated strategy in rational drug design, leveraging the target enzyme's own catalytic machinery to achieve irreversible inactivation.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the inhibitor's mechanism of action, methodologies for its kinetic characterization, and the underlying principles of PLP-enzyme catalysis. We will explore the causality behind experimental design, present self-validating protocols, and provide a robust framework for investigating this class of potent enzyme inactivators.

Section 1: The PLP-Dependent Enzyme Superfamily: A Primer on Catalysis

Pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6, is one of nature's most versatile cofactors, participating in over 160 different enzymatic reactions, primarily centered around amino acid metabolism.[3] PLP-dependent enzymes are critical drug targets due to their involvement in vital pathways, including neurotransmitter synthesis and polyamine biosynthesis.[4][5]

The catalytic power of PLP stems from two key chemical properties: its ability to form a Schiff base (imine) with the amino group of a substrate and its function as an "electron sink" to stabilize carbanionic intermediates.[1][3]

The catalytic cycle universally begins with a transaldimination reaction. Initially, the PLP cofactor is covalently bound to a conserved lysine residue in the enzyme's active site, forming an internal aldimine . An incoming amino acid substrate displaces the lysine, forming a new external aldimine .[1] This new linkage is the starting point for a variety of transformations, as the pyridine ring of PLP delocalizes negative charge, weakening one of the three bonds around the substrate's α-carbon. The specific bond cleaved is dictated by the precise orientation of the substrate in the active site—a principle known as the Dunathan Stereoelectronic Hypothesis.[1]

Section 2: Mechanism-Based Inactivation by α-Vinyl Amino Acids

Mechanism-based inhibition, or "suicide" inhibition, is an irreversible process where a chemically inert inhibitor is converted into a highly reactive species by the target enzyme's own catalytic mechanism.[6] This reactive molecule then forms a covalent bond with a residue in the active site, leading to permanent inactivation. This strategy offers high specificity because the inhibitor is only "armed" by the intended enzyme target.

α-Vinyl amino acids, such as this compound, are classic examples of suicide inhibitors for PLP-dependent enzymes.[1][7] The vinyl moiety is the "latent" reactive group. The general mechanism proceeds as follows:

-

Binding and Aldimine Formation: The inhibitor, mimicking a natural substrate, binds to the active site and forms an external aldimine with the PLP cofactor.

-

Enzymatic Activation: The enzyme's catalytic base abstracts the α-proton (for transaminases) or catalyzes decarboxylation (for decarboxylases). For α-vinyl inhibitors, this initial step is often followed by an enzyme-catalyzed isomerization (a 1,3-prototropic shift or tautomerization) of the double bond.[8]

-

Formation of a Reactive Intermediate: This isomerization converts the relatively inert vinyl group into a conjugated, highly electrophilic Michael acceptor.[7]

-

Irreversible Alkylation: A nucleophilic residue within the active site (often the catalytic lysine itself) attacks the activated inhibitor, forming a stable, covalent adduct and irreversibly inactivating the enzyme.[7][8]